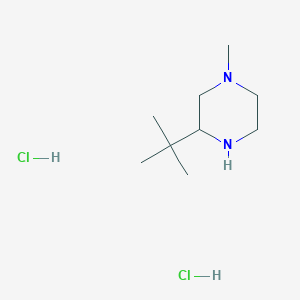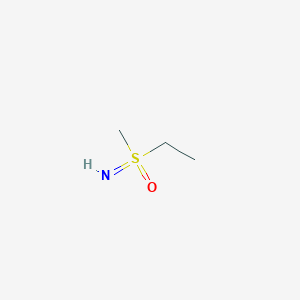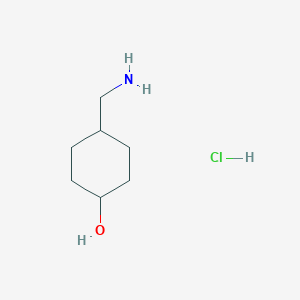
3-Tert-butyl-1-methylpiperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Tert-butyl-1-methylpiperazine;dihydrochloride” likely refers to a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “3-Tert-butyl” part suggests a tert-butyl group (a central carbon atom attached to three methyl groups) attached to the third position of the piperazine ring. The “1-methyl” part indicates a methyl group attached to the first position of the piperazine ring. The “dihydrochloride” likely means that the compound forms a salt with two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring with a tert-butyl group attached to one nitrogen atom and a methyl group attached to the other. The presence of two chloride ions would indicate that the compound forms a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Applications De Recherche Scientifique
Neuroendocrine Effects and Serotonergic Activity
3-Tert-butyl-1-methylpiperazine;dihydrochloride is closely related to meta-Chlorophenylpiperazine (mCPP), a compound known for its effects on the central serotonergic system. Notably, mCPP is a metabolite of the antidepressant trazodone and has been widely utilized in psychopharmacology research. In studies, mCPP has shown significant effects on neuroendocrine responses, notably elevating plasma prolactin and cortisol levels, and inducing changes in body temperature. This compound's interaction with the serotonergic system also suggests potential applications in exploring neurological pathways and disorders related to serotonin. However, it's crucial to note that the applications of mCPP and its related compounds in human subjects must be approached with caution due to the variability in individual responses and the potential for adverse effects (Mueller, Murphy, & Sunderland, 1985).
Biomonitoring and Environmental Health
Compounds structurally related to this compound, such as 2-(4-tert-butylbenzyl)propionaldehyde, have been subjects of biomonitoring studies. These studies aim to assess human exposure to these chemicals through environmental and consumer product contact. For instance, research focusing on lysmeral metabolites in urine samples has provided insights into human exposure levels, presenting a basis for exposure reduction and health risk assessments (Scherer et al., 2020). Similar studies have been conducted focusing on other related compounds like butylated hydroxytoluene (BHT) (Schmidtkunz et al., 2020). These studies are critical for understanding the potential health implications of chronic exposure to these chemicals and for developing policies to mitigate risks.
Toxicokinetics and Occupational Health
Research has also been conducted on the toxicokinetics of ethers similar to this compound, which are used as fuel oxygenates. Studies focusing on methyl-tert.butyl ether (MTBE), ethyl-tert.butyl ether (ETBE), and tert.amyl-methyl ether (TAME) have revealed insights into their uptake, biotransformation, and clearance in both rats and humans. These studies are crucial for understanding the potential health impacts of exposure to these compounds, especially among workers in industries where these ethers are used or produced (Dekant et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-11(4)6-5-10-8;;/h8,10H,5-7H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRHGACYVZAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2822909.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)

![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)

![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)





